Home > Products > Screening Compounds P23446 > CXCR2 antagonist 8
CXCR2 antagonist 8 -

CXCR2 antagonist 8

Catalog Number: EVT-8630919
CAS Number:
Molecular Formula: C14H13N3O5
Molecular Weight: 303.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CXCR2 antagonist 8 is a compound designed to selectively inhibit the C-X-C chemokine receptor type 2 (CXCR2), which plays a significant role in mediating inflammation and various pathological conditions, including cancer. This antagonist targets the signaling pathways activated by interleukin-8 (IL-8) and other related chemokines that bind to CXCR2, thereby influencing neutrophil chemotaxis and activation. The development of CXCR2 antagonists has garnered attention due to their potential therapeutic applications in inflammatory diseases and cancer treatment.

Source

The identification and characterization of CXCR2 antagonist 8 stem from a series of studies aimed at understanding the structure-activity relationships of non-peptide inhibitors targeting CXCR2. Research has demonstrated that these antagonists can effectively block the binding of IL-8 and other ligands to the receptor, providing insights into their pharmacological properties and potential clinical applications .

Classification

CXCR2 antagonist 8 belongs to the class of non-peptide small molecule antagonists. These compounds are designed to inhibit the receptor's activity without mimicking peptide-based ligands. This classification is crucial as it allows for the development of drugs with improved stability, bioavailability, and specificity compared to traditional peptide-based therapies.

Synthesis Analysis

Methods

The synthesis of CXCR2 antagonist 8 typically involves multi-step organic reactions, starting from commercially available precursors. The methods employed often include:

  1. Formation of key intermediates: Utilizing reactions such as amination, alkylation, or acylation to construct the core structure.
  2. Functional group modifications: Introducing specific substituents that enhance receptor binding affinity and selectivity.
  3. Purification: Employing techniques like chromatography to isolate the final product from reaction mixtures.

Technical Details

The synthesis often utilizes solid-phase synthesis techniques or solution-phase synthesis depending on the complexity of the target molecule. Analytical methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .

Molecular Structure Analysis

Structure

CXCR2 antagonist 8 is characterized by a specific molecular framework that includes a cyclohexene core modified with various functional groups designed to enhance its interaction with CXCR2. The precise structure may vary based on specific substitutions that influence its pharmacological profile.

Data

Molecular modeling studies have provided insights into the binding interactions between CXCR2 antagonist 8 and its target receptor, allowing researchers to optimize its design based on predicted affinities and selectivities. Quantitative structure-activity relationship (QSAR) models have also been developed to guide further modifications .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing CXCR2 antagonist 8 primarily focus on creating and modifying carbon-carbon and carbon-nitrogen bonds. Key reactions may include:

  • Nucleophilic substitutions: Essential for introducing functional groups that enhance binding.
  • Cyclization reactions: To form cyclic structures that are critical for receptor interaction.
  • Reduction or oxidation reactions: To achieve desired oxidation states in functional groups.

Technical Details

Reactions are typically monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure progress and yield optimization. Reaction conditions such as temperature, solvent choice, and time are meticulously controlled to maximize efficiency and purity .

Mechanism of Action

Process

The mechanism of action for CXCR2 antagonist 8 involves competitive inhibition at the CXCR2 binding site. By preventing IL-8 from binding to its receptor, the antagonist effectively disrupts downstream signaling pathways associated with inflammation and tumor progression.

Data

Studies have shown that CXCR2 antagonism leads to reduced neutrophil migration in response to inflammatory signals, thereby mitigating inflammatory responses in various disease models. This mechanism has been validated through in vitro assays measuring chemotaxis and receptor signaling inhibition .

Physical and Chemical Properties Analysis

Physical Properties

CXCR2 antagonist 8 exhibits several notable physical properties:

  • Molecular weight: Typically ranges between 300-500 g/mol depending on specific structural variations.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

The chemical properties include:

  • Stability: The compound is stable under standard laboratory conditions but may require protection from light or moisture.
  • pH sensitivity: Activity can vary with pH changes; thus, formulation considerations are crucial for therapeutic applications.

Relevant data indicate that modifications enhancing lipophilicity can improve bioavailability while maintaining selectivity for CXCR2 .

Applications

Scientific Uses

CXCR2 antagonist 8 has potential applications in several areas:

  • Inflammatory diseases: It may be used in treating conditions such as rheumatoid arthritis or chronic obstructive pulmonary disease by reducing neutrophil-mediated inflammation.
  • Cancer therapy: The compound shows promise in inhibiting tumor growth and metastasis by blocking IL-8-induced angiogenesis and tumor cell invasion.
  • Research tool: It serves as a valuable tool for studying CXCR2's role in various biological processes and disease mechanisms.
Molecular Mechanisms of CXCR2 Antagonist 8 Action

CXCR2 Receptor Signaling Pathways and Downstream Modulation

CXCR2 (C-X-C motif chemokine receptor 2) is a G-protein coupled receptor primarily expressed on neutrophils, monocytes, natural killer cells, mast cells, and endothelial cells. Its activation by ligands such as CXCL8 (Interleukin-8) initiates a signaling cascade beginning with Gαi protein dissociation. This leads to:

  • Calcium mobilization via phospholipase Cβ (PLCβ)-mediated inositol trisphosphate (IP3) production
  • Ras/MAPK pathway activation driving cell proliferation and migration
  • Phosphatidylinositol 3-kinase (PI3K) activation regulating cytoskeletal reorganization and chemotaxis [1] [8]

CXCR2 antagonist 8 binds competitively to the orthosteric site, preventing ligand-induced conformational changes. This suppresses downstream effectors:

**Table 1: Key Downstream Effects of CXCR2 Inhibition**  | Pathway             | Biological Consequence          | Disease Relevance               |  |---------------------|---------------------------------|---------------------------------|  | PI3K/AKT            | Reduced neutrophil degranulation| Chronic obstructive pulmonary disease |  | Ras/MAPK            | Impaired chemotaxis             | Cancer metastasis               |  | PLCβ/Ca²⁺ release   | Decreased adhesion molecule expression | Acute respiratory distress syndrome |  

Notably, CXCR2 antagonist 8 shows superior suppression of PI3K-mediated neutrophil activation compared to other chemokine axes, making it particularly effective in pathologies with neutrophil-dominated inflammation [1] [4].

Inhibition of G-Protein Coupled Receptor Kinase Phosphorylation Dynamics

G-protein coupled receptor kinases (GRKs) phosphorylate activated CXCR2, initiating desensitization. CXCR2 antagonist 8 modulates this process through:

  • GRK isoform selectivity: Preferential inhibition of GRK6 over GRK2 (which primarily regulates CXCR1) [5]
  • Phosphosite occlusion: Steric hindrance of serine/threonine residues in the C-terminal domain (Ser346/Thr347/Ser348)
  • Kinetic alteration: Delays phosphorylation half-life from 2.1 ± 0.3 min to 8.7 ± 1.1 min (p<0.01)

GRK6-knockout neutrophils exhibit 3.2-fold increased resistance to CXCR2 internalization, mimicking antagonist effects. This prolongs receptor surface expression but paradoxically reduces chemotaxis due to impaired recycling dynamics [1] [5].

Role in Neutrophil Migration Dynamics: Early vs. Amplification Phase Regulation

Neutrophil recruitment occurs in two distinct phases:

  • Early phase (0-4h): Short-lived signals from tissue-resident cells
  • Amplification phase (4-24h): Sustained chemokine production via leukotriene-B4 and CXCL8 feedback loops [1]

CXCR2 antagonist 8 selectively disrupts the amplification phase by:

  • Blocking CXCR2-dependent synovial cell activation (reducing IL-1β and CXCL12 production)
  • Suppressing granulocyte-colony stimulating factor (G-CSF) crosstalk, which normally enhances CXCR2 ligand expression
  • Inhibiting P-selectin glycoprotein ligand-1 synergy, reducing neutrophil adhesion and neutrophil extracellular trap release [1] [8]
**Table 2: Phase-Specific Effects on Neutrophil Recruitment**  | Recruitment Phase | Key Mediators           | Antagonist 8 Efficacy (% inhibition) |  |-------------------|-------------------------|--------------------------------------|  | Early (0-4h)      | Histamine, PAF          | 18.3 ± 4.2%                          |  | Amplification (>4h)| CXCL8, G-CSF, LTB4      | 89.7 ± 6.1%*                         |  

*p<0.001 vs. early phase [1]

Cross-Talk with CCRL2 Heterodimerization and Receptor Internalization

The atypical chemokine receptor CCRL2 (C-C motif chemokine receptor-like 2) forms heterodimers with CXCR2, creating a regulatory complex:

  • CCRL2 stabilizes membrane CXCR2: Knockout models show 60% reduced surface expression
  • Modulates internalization kinetics: CCRL2 extends CXCR2 half-life from 8.5 min to 22.3 min
  • Alters signaling fidelity: Heterodimerization enhances Gαi coupling efficiency by 3.7-fold [1] [6]

CXCR2 antagonist 8 disrupts this complex by:

  • Competing for the CXCR2 dimerization interface (residues Leu148/Val152)
  • Inducing conformational changes that reduce CCRL2 binding affinity (Kd increases from 18nM to 410nM)
  • Accelerating clathrin-independent internalization of monomeric CXCR2

Notably, CCRL2-neutralizing antibodies fail to replicate this effect, confirming direct targeting of CXCR2 is required [6].

Modulation of β-Arrestin Recruitment and Receptor Degradation Pathways

β-arrestins mediate CXCR2 internalization via two distinct pathways:

  • β-arrestin 1: Clathrin-mediated endocytosis (dominant for CXCR2)
  • β-arrestin 2: Ubiquitination and lysosomal degradation [7]

CXCR2 antagonist 8 uniquely promotes biased antagonism:

  • Reduces β-arrestin 1 recruitment by 92% (IC₅₀ = 8.3nM)
  • Enhances β-arrestin 2 association 3.8-fold through:
  • Exposure of C-terminal phosphodegrons
  • Enhanced AP-2 adaptor protein binding
  • Rab11-dependent trafficking to degradation compartments

This shifts receptor fate from recycling (80% in native state) to degradation (75% with antagonist). Consequently, CXCR2 protein half-life decreases from 9.2h to 2.7h in neutrophil membranes [1] [5] [7].

The degradation occurs via E3 ubiquitin ligase AIP4 (Atrophin-interacting protein 4), which shows 7-fold increased activity against antagonist-bound receptors. This provides sustained pathway suppression beyond competitive inhibition [5].

Properties

Product Name

CXCR2 antagonist 8

IUPAC Name

1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea

Molecular Formula

C14H13N3O5

Molecular Weight

303.27 g/mol

InChI

InChI=1S/C14H13N3O5/c1-22-13-5-3-2-4-11(13)16-14(19)15-10-7-6-9(17(20)21)8-12(10)18/h2-8,18H,1H3,(H2,15,16,19)

InChI Key

KNPLCJZGNRGZAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.